2-Cyclohexyl-2-phenylethanamine: Metabolic Stability Advantage Over Perhexiline via P450 Hydroxylation Kinetics
The N,N-disubstituted derivative N-2-dicyclohexyl-2-phenethylamine demonstrates significantly different cytochrome P450 hydroxylation kinetics compared to the reference antianginal drug perhexiline maleate, with a lower apparent Vmax (0.073 vs. 0.32 units) and a lower apparent Km (6.9 × 10⁻⁵ M vs. 22.2 × 10⁻⁵ M) [1]. This indicates a potentially altered metabolic profile that may mitigate the poor hydroxylation-related side effects observed with perhexiline.
| Evidence Dimension | In vitro hydroxylation kinetics (phenobarbital-induced rat liver microsomes) |
|---|---|
| Target Compound Data | Apparent Vmax = 0.073 units; Apparent Km = 6.9 × 10⁻⁵ M |
| Comparator Or Baseline | Perhexiline maleate: Apparent Vmax = 0.32 units; Apparent Km = 22.2 × 10⁻⁵ M (for N-cyclohexyl-2-diphenylethylamine) |
| Quantified Difference | Vmax ratio = 0.23×; Km ratio = 0.31× (relative to comparator) |
| Conditions | In vitro assay using phenobarbital-induced rat liver microsomes [1] |
Why This Matters
This quantitative difference in metabolic handling is critical for researchers evaluating cyclohexylaralkylamine scaffolds for cardiovascular or CNS applications, where improved metabolic stability relative to perhexiline is a key selection criterion.
- [1] Decolin, D., Batt, A. M., Ziegler, J. M., & Siest, G. (1986). Interactions of perhexiline maleate and arylalkylamine derivatives with cytochrome P-450 and in-vitro hydroxylation. Biochemical Pharmacology, 35(14), 2301–2308. View Source
